N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide
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Overview
Description
N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. The trifluoromethyl group attached to the thiadiazole ring enhances the compound’s stability and biological activity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazole derivatives, and various substituted thiadiazole compounds.
Scientific Research Applications
N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or modulate receptors, leading to various biological effects. For example, it may activate caspases, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzothioamide
Uniqueness
N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide is unique due to its specific structure, which combines the trifluoromethyl group and the thiadiazole ring. This combination enhances its stability and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3OS/c1-2-4(14)11-3-5-12-13-6(15-5)7(8,9)10/h2H,1,3H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTZDKFOBQBEPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NN=C(S1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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